Ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate
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Overview
Description
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is a heterocyclic compound that belongs to the class of triazolopyrazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrazine ring, with an ethyl ester group attached to the carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloropyrazine with hydrazine hydrate to form a hydrazinopyrazine intermediate. This intermediate then undergoes cyclization with ethyl chloroformate to yield the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the triazolopyrazine ring.
Reduction: Reduced forms of the compound, often leading to the formation of dihydro derivatives.
Substitution: Substituted triazolopyrazine derivatives with various functional groups attached to the pyrazine ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. In biological systems, the compound may inhibit certain enzymes or receptors, leading to its observed bioactivity. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting antimicrobial or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 3-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-amine
- 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine
Uniqueness
Ethyl 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate stands out due to its specific structural features, such as the ethyl ester group and the fused triazole-pyrazine ring system. These features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N4O2 |
---|---|
Molecular Weight |
196.21 g/mol |
IUPAC Name |
ethyl 5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylate |
InChI |
InChI=1S/C8H12N4O2/c1-2-14-8(13)6-4-12-5-10-11-7(12)3-9-6/h5-6,9H,2-4H2,1H3 |
InChI Key |
FGMSNYZYTHAXSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CN2C=NN=C2CN1 |
Origin of Product |
United States |
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